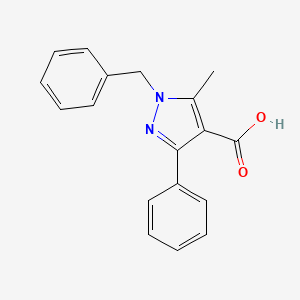

1-benzyl-5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid

Vue d'ensemble

Description

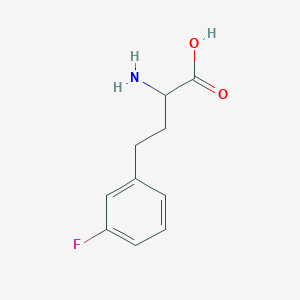

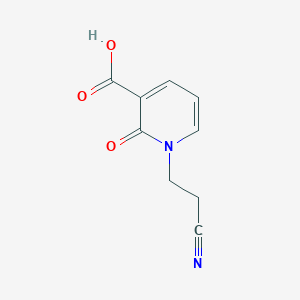

“1-benzyl-5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid” is a compound with the empirical formula C18H16N2O2 . It is a solid substance .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “1-benzyl-5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid”, can be achieved through various strategies. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another approach is the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride, which readily forms pyrazoline intermediates under mild conditions .Molecular Structure Analysis

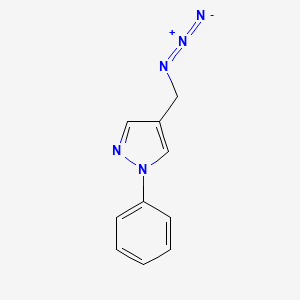

The molecular structure of “1-benzyl-5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid” can be represented by the SMILES stringO=C (OC)C1=CC (C2=CC=CC=C2)=NN1CC3=CC=CC=C3 . This indicates the presence of a carboxylic acid group attached to the pyrazole ring, which also carries benzyl and phenyl substituents . Chemical Reactions Analysis

Pyrazole derivatives, including “1-benzyl-5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid”, can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles in good yields and high selectivity at room temperature . Additionally, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can yield a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis

“1-benzyl-5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid” is a solid substance . Its empirical formula is C18H16N2O2, and its molecular weight is 292.33 .Applications De Recherche Scientifique

Chemical Synthesis and Functionalization

1-Benzyl-5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid and its derivatives are involved in various chemical synthesis and functionalization reactions. Studies have demonstrated their utility in generating a wide range of compounds through reactions with different nucleophiles. For instance, reactions with 2,3-diaminopyridine and various aminophenols have been explored, yielding a variety of pyrazole-based compounds. These reactions are crucial for expanding the chemical space of pyrazole derivatives, which are of interest in medicinal chemistry and materials science (Yıldırım, Kandemirli, & Demir, 2005), (Yıldırım, Kandemirli, & Akçamur, 2005), (Yıldırım & Kandemirli, 2006).

Structural and Spectral Studies

The compound has also been the subject of detailed structural and spectral investigations, which are essential for understanding its physical and chemical properties. Such studies include NMR, FT-IR spectroscopy, and X-ray crystallography, providing insights into the molecular structure and potential reactivity of the compound. These investigations are foundational for the design and development of new materials and pharmaceuticals (Viveka et al., 2016).

Corrosion Inhibition

Research has also explored the use of pyrazole derivatives as corrosion inhibitors, an application of significant industrial importance. These compounds have been evaluated for their effectiveness in protecting steel surfaces against corrosion in acidic environments, a critical aspect in the maintenance and longevity of metal infrastructure (Herrag et al., 2007).

Optical and Electronic Properties

Moreover, pyrazole derivatives, including those related to 1-benzyl-5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid, have been investigated for their optical and electronic properties. Such studies are crucial for the development of new materials with potential applications in electronics, photonics, and as non-linear optical (NLO) materials. These applications highlight the broad utility of pyrazole derivatives in advanced technological applications (Chandrakantha et al., 2013).

Safety And Hazards

Orientations Futures

Pyrazoles, including “1-benzyl-5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has increased since the early 1990s due to their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Future research may focus on developing new strategies to synthesize these valuable structures and exploring their potential applications in various fields of science .

Propriétés

IUPAC Name |

1-benzyl-5-methyl-3-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-13-16(18(21)22)17(15-10-6-3-7-11-15)19-20(13)12-14-8-4-2-5-9-14/h2-11H,12H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJZTJWOSKGABB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.